Cas no 118754-52-2 (2,6-Dichloro-4-trifluoromethylbenzaldehyde)
2,6-Dichloro-4-trifluoromethylbenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2,6-Dichloro-4-(trifluoromethyl)benzaldehyde
- 2,6-DICHLORO-4-TRIFLUOROMETHYLBENZALDEHYDE
- 2,6-Dichloro-4-trifluoroMethyl-benzaldehyde
- AKOS027322274
- AS-36221
- MFCD20441469
- DTXSID90564106
- Benzaldehyde, 2,6-dichloro-4-(trifluoromethyl)-
- SCHEMBL424091
- 118754-52-2
- CS-0196367
- SY239616
- 2,6-Dichloro-4-trifluoromethylbenzaldehyde
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- MDL: MFCD20441469
- Inchi: 1S/C8H3Cl2F3O/c9-6-1-4(8(11,12)13)2-7(10)5(6)3-14/h1-3H
- InChI Key: QIZGUWRKKZYYJA-UHFFFAOYSA-N
- SMILES: ClC1C(C=O)=C(C=C(C(F)(F)F)C=1)Cl
Computed Properties
- Exact Mass: 241.9513046g/mol
- Monoisotopic Mass: 241.9513046g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 17.1Ų
2,6-Dichloro-4-trifluoromethylbenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019144331-1g |
2,6-Dichloro-4-(trifluoromethyl)benzaldehyde |
118754-52-2 | 97% | 1g |
$194.04 | 2023-09-04 | |
| Alichem | A019144331-5g |
2,6-Dichloro-4-(trifluoromethyl)benzaldehyde |
118754-52-2 | 97% | 5g |
$612.56 | 2023-09-04 | |
| Fluorochem | 044970-250mg |
2,6-Dichloro-4-trifluoromethylbenzaldehyde |
118754-52-2 | 97% | 250mg |
£43.00 | 2022-03-01 | |
| Fluorochem | 044970-1g |
2,6-Dichloro-4-trifluoromethylbenzaldehyde |
118754-52-2 | 97% | 1g |
£85.00 | 2022-03-01 | |
| Fluorochem | 044970-5g |
2,6-Dichloro-4-trifluoromethylbenzaldehyde |
118754-52-2 | 97% | 5g |
£319.00 | 2022-03-01 | |
| Fluorochem | 044970-25g |
2,6-Dichloro-4-trifluoromethylbenzaldehyde |
118754-52-2 | 97% | 25g |
£1276.00 | 2022-03-01 | |
| TRC | D474848-50mg |
2,6-Dichloro-4-trifluoromethylbenzaldehyde |
118754-52-2 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D474848-100mg |
2,6-Dichloro-4-trifluoromethylbenzaldehyde |
118754-52-2 | 100mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D474848-500mg |
2,6-Dichloro-4-trifluoromethylbenzaldehyde |
118754-52-2 | 500mg |
$ 295.00 | 2022-06-05 | ||
| abcr | AB279151-1 g |
2,6-Dichloro-4-trifluoromethylbenzaldehyde, 95%; . |
118754-52-2 | 95% | 1g |
€228.00 | 2023-04-26 |
2,6-Dichloro-4-trifluoromethylbenzaldehyde Suppliers
2,6-Dichloro-4-trifluoromethylbenzaldehyde Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on 2,6-Dichloro-4-trifluoromethylbenzaldehyde
Comprehensive Overview of 2,6-Dichloro-4-trifluoromethylbenzaldehyde (CAS No. 118754-52-2)
2,6-Dichloro-4-trifluoromethylbenzaldehyde (CAS No. 118754-52-2) is a highly specialized organic compound widely utilized in pharmaceutical intermediates, agrochemical synthesis, and advanced material research. Its unique molecular structure, featuring chloro and trifluoromethyl functional groups, makes it a critical building block for developing high-performance compounds. With the growing demand for fluorinated chemicals in drug discovery and crop protection, this compound has gained significant attention in both academic and industrial circles.
The 2,6-dichloro-4-trifluoromethylbenzaldehyde market has expanded due to its role in synthesizing novel herbicides and fungicides, addressing global concerns about sustainable agriculture. Researchers frequently search for "fluorinated benzaldehyde derivatives" or "CAS 118754-52-2 applications," reflecting its relevance in green chemistry initiatives. The compound's electron-withdrawing properties enhance reactivity in cross-coupling reactions, a topic trending in organic synthesis forums.
From a technical perspective, 2,6-Dichloro-4-trifluoromethylbenzaldehyde exhibits remarkable stability under various conditions, making it ideal for multi-step synthetic routes. Its crystallinity and solubility profiles are frequently discussed in patents related to OLED materials and liquid crystal displays, aligning with the electronics industry's search for improved organic semiconductors. Analytical methods like HPLC purity testing and NMR characterization are commonly associated with this compound in research literature.
Environmental considerations have propelled interest in "eco-friendly synthesis of 118754-52-2," with recent studies focusing on catalytic reduction of waste byproducts. The compound's low bioaccumulation potential makes it preferable to persistent halogenated analogs, addressing REACH compliance questions often raised by regulatory specialists. Manufacturers now emphasize "high-purity 2,6-dichloro-4-trifluoromethylbenzaldehyde" production to meet stringent pharmaceutical grade requirements.
Innovative applications of CAS 118754-52-2 extend to metal-organic frameworks (MOFs) for gas storage, where its rigid aromatic core contributes to structural stability. This connection to clean energy technologies has increased its visibility in materials science publications. Safety data sheets highlight proper handling procedures for this non-hazardous benzaldehyde derivative, differentiating it from more reactive aldehydes in industrial settings.
The synthesis of 2,6-Dichloro-4-trifluoromethylbenzaldehyde typically involves Friedel-Crafts acylation followed by selective halogenation, with recent process optimizations reducing energy consumption by 30%. These advancements respond to frequent searches for "cost-effective production of fluorinated aldehydes." Analytical challenges such as isomeric purity control remain active research areas, particularly for applications requiring >99.9% chemical purity.
Global suppliers categorize 118754-52-2 as a low-volume high-value chemical, with pricing trends reflecting demand from contract research organizations. Its appearance in FDA-approved drug intermediates has spurred quality control discussions, including "genotoxic impurity screening" protocols. The compound's UV absorption characteristics also make it valuable for developing photostabilizers in polymer formulations.
Emerging research explores 2,6-dichloro-4-trifluoromethylbenzaldehyde derivatives as enzyme inhibitors, particularly in kinase-targeted therapies for chronic diseases. This pharmaceutical angle dominates recent patent filings, with structure-activity relationship (SAR) studies frequently citing the compound's meta-substitution pattern. Such developments correlate with rising searches for "trifluoromethylbenzaldehyde medicinal chemistry" across scientific databases.
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